molecular formula C24H39NO3 B14259436 N-pentadecanoyl-L-phenylalanine CAS No. 219901-81-2

N-pentadecanoyl-L-phenylalanine

Cat. No.: B14259436
CAS No.: 219901-81-2
M. Wt: 389.6 g/mol
InChI Key: QASFXMACXNRCRO-QFIPXVFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentadecanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentadecanoic acid. This reaction can be carried out using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as solvent choice, temperature, and purification methods, would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-pentadecanoyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-pentadecanoyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pentadecanoyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, particularly those involved in lipid metabolism and signaling pathways. The acyl chain can interact with lipid membranes, potentially altering membrane fluidity and affecting cellular processes .

Comparison with Similar Compounds

    N-acetyl-L-phenylalanine: Another acylated derivative with a shorter acyl chain.

    N-palmitoyl-L-phenylalanine: Similar structure but with a palmitoyl (C16) chain instead of a pentadecanoyl (C15) chain.

    N-stearoyl-L-phenylalanine: Contains an even longer stearoyl (C18) chain.

Uniqueness: N-pentadecanoyl-L-phenylalanine is unique due to its specific acyl chain length, which can influence its physicochemical properties and biological activities. The length of the acyl chain can affect its solubility, membrane interaction, and overall bioactivity, making it distinct from other acylated phenylalanine derivatives .

Properties

CAS No.

219901-81-2

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

(2S)-2-(pentadecanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23(26)25-22(24(27)28)20-21-17-14-13-15-18-21/h13-15,17-18,22H,2-12,16,19-20H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1

InChI Key

QASFXMACXNRCRO-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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